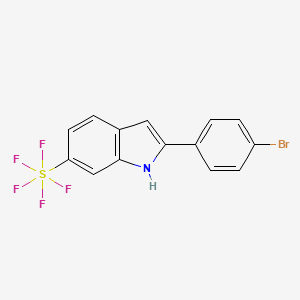

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole

Description

Properties

IUPAC Name |

[2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBOZBSKABVFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole chemical structure

Technical Monograph: 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole

Subtitle: Strategic Integration of the Pentafluorosulfanyl (

Executive Summary & Rationale

The molecule This compound represents a high-value scaffold in modern medicinal chemistry, specifically within the "lead optimization" phase of drug discovery. This structure combines three distinct strategic elements:

-

The Indole Core: A privileged structure found in over 3,000 natural isolates and significant pharmaceutical agents (e.g., Sumatriptan, Tadalafil).

-

The

Group (Position 6): Often termed the "Super-Trifluoromethyl," this group provides high lipophilicity, metabolic stability, and a unique steric demand without the lability of other halogens. -

The 4-Bromophenyl Moiety (Position 2): A "diversity vector." The bromine atom serves as a reactive handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to function as a late-stage intermediate for library generation.

This guide details the physicochemical profile, robust synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity synthesis and structural validation.

Physicochemical Profile: The Advantage

The substitution of

Table 1: Comparative Physicochemical Metrics

| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Impact on Indole Scaffold |

| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | |

| Electronegativity ( | 0.68 | 0.54 | -0.20 | Strong electron-withdrawing nature at C6 lowers the pKa of the N-H proton. |

| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Significant increase in LogP, enhancing membrane permeability (blood-brain barrier penetration). |

| Metabolic Stability | High (Chemically Inert) | High | Low (Oxidation prone) | Blocks metabolic hotspots on the benzene ring of the indole. |

| C-F Bond Energy | ~ 480 kJ/mol (S-F) | ~ 485 kJ/mol (C-F) | N/A | Resists hydrolysis under physiological conditions. |

Data synthesized from Hansch parameter analysis and bioisostere reviews.

Synthetic Architecture

The synthesis of This compound presents a chemoselectivity challenge: installing the indole core and the aryl group without debrominating the phenyl ring.

We recommend a Convergent Strategy utilizing Vicarious Nucleophilic Substitution (VNS) for the core construction, followed by Regioselective C-H Arylation . This avoids the use of unstable 2-halo-indoles and preserves the aryl bromide.

Phase 1: Synthesis of 6-(Pentafluorosulfanyl)-1H-indole

Rationale: Classical Fischer indole synthesis often fails with strong electron-withdrawing groups like

Protocol:

-

Starting Material: 1-nitro-4-(pentafluorosulfanyl)benzene.

-

Reagents: Chloromethyl phenyl sulfone,

-BuOK, THF, followed by reduction ( -

Mechanism: The carbanion of the sulfone attacks the nitrobenzene ortho to the nitro group (position 3 relative to

, which becomes C2/C3 of the indole). Subsequent reduction and cyclization yield the 6-

Phase 2: Direct C2-Arylation (The Critical Step)

Rationale: Traditional cross-coupling would require a 2-haloindole (unstable) or a 2-metallated indole (incompatible with the Ar-Br). We utilize C-H Activation with 1-bromo-4-iodobenzene . Control: Palladium inserts into the C-I bond significantly faster than the C-Br bond, ensuring the bromine handle remains intact.

Step-by-Step Protocol:

-

Reagents:

-

Substrate: 6-(Pentafluorosulfanyl)-1H-indole (1.0 equiv)

-

Coupling Partner: 1-bromo-4-iodobenzene (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Triphenylphosphine (

) (10 mol%) or XPhos for difficult substrates. -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / PivOH (add Pivalic acid to assist C-H cleavage).

-

-

Procedure:

-

Charge a flame-dried Schlenk tube with the indole, aryl iodide, catalyst, and base under Argon.

-

Add solvent (0.2 M concentration).

-

Heat to 80-100 °C. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:1).

-

Endpoint: Disappearance of the indole. The product will be less polar.

-

Purification: Silica gel chromatography. The

group makes the product run faster than typical indoles; do not discard early fractions.

-

Visualizing the Workflow

The following diagram illustrates the reaction logic and the chemoselectivity hierarchy required to synthesize this molecule successfully.

Caption: Synthetic pathway prioritizing chemoselectivity (I vs. Br) and regioselectivity (C2 vs. C3).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

NMR (Essential): The

-

NMR:

-

Indole C3-H: Singlet or doublet around

6.8–7.0 ppm (characteristic of 2-substituted indoles). -

N-H: Broad singlet, likely downshifted (>8.5 ppm) due to the electron-withdrawing

and aryl ring.

-

-

Mass Spectrometry: The bromine isotope pattern (

) must be present in a 1:1 ratio. M+ and M+2 peaks are mandatory.

Applications in Drug Discovery

-

Library Generation: The C2-(4-bromophenyl) group allows for rapid diversification. A library of 50+ analogs can be generated in parallel using Suzuki couplings with diverse boronic acids.

-

Metabolic Blocking: The 6-

group effectively blocks the metabolically vulnerable 6-position of the indole (a common site for hydroxylation by CYP450 enzymes), potentially extending the half-life ( -

CNS Penetration: The high lipophilicity of the

group aids in crossing the Blood-Brain Barrier (BBB), making this scaffold ideal for neurodegenerative disease targets.

References

-

Synthesis of SF5-Indoles: K. A. Kitteringham, et al. "Vicarious nucleophilic substitution (VNS) of 3- and 4-nitro(pentafluorosulfanyl)benzenes... route to 6- and 5-(pentafluorosulfanyl)-1H-indoles." Journal of Fluorine Chemistry. Link

-

Properties of SF5: P. R. Savoie & J. T.[2][3] Welch. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

-

C-H Arylation Protocols: L. Ackermann. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link

-

SF5 Bioisosterism: Sowaileh, M. F., et al. "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement."[2][3] ChemMedChem. Link[2][3]

-

Direct C2-Arylation of Indoles: Lebrasseur, N., et al. "Pd(OAc)2-catalyzed, Cu(OAc)2-mediated direct C-2 arylation of indoles." Organic Letters. Link

Sources

Properties of 6-SF5-indole derivatives in medicinal chemistry

The 6-SF5-Indole Motif: Strategic Applications in High-Performance Medicinal Chemistry

Executive Summary

In the pursuit of optimized pharmacokinetics and enhanced potency, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" substituent.[1][2] While 5-SF5-indole derivatives have been explored, the 6-SF5-indole isomer represents a distinct and underutilized vector in medicinal chemistry. This guide analyzes the physicochemical advantages of the 6-SF5 motif, specifically its ability to block metabolic oxidation at the electron-rich 6-position while projecting a hyper-lipophilic, sterically demanding volume into the binding pocket. We present a validated synthetic roadmap and structure-activity relationship (SAR) insights for researchers aiming to exploit this motif.

Physicochemical Profiling: SF5 vs. The Standards

The SF5 group is not merely a larger CF3; it is a distinct chemical entity with unique electrostatic and steric properties. It possesses high electronegativity (similar to the nitro group) but lacks the chemical instability associated with nitro aromatics.

Table 1: Comparative Physicochemical Properties of Indole Substituents

| Property | Hydrogen (H) | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Impact on Drug Design |

| Hammett Constant ( | 0.00 | 0.54 | 0.68 | Strong electron-withdrawing; reduces oxidative lability of the indole core. |

| Hansch Lipophilicity ( | 0.00 | 0.88 | 1.23 | Significant boost in membrane permeability and blood-brain barrier (BBB) penetration. |

| Van der Waals Volume (ų) | ~5 | 42 | ~59 | Steric bulk lies between tert-butyl and CF3; creates tight "lock-and-key" fit in large hydrophobic pockets. |

| Chemical Stability | Low (C-H) | High (C-F) | High (S-F) | Resistant to hydrolysis and enzymatic degradation; chemically inert under physiological conditions. |

Key Insight: The 6-position of the indole ring is traditionally a site of metabolic vulnerability (hydroxylation by CYP450s). Substitution with SF5 at this position effectively "metabolically armors" the scaffold while simultaneously modulating the pKa of the indole N-H, potentially influencing hydrogen bond donor capability.

Synthetic Architectures

Accessing the 6-SF5-indole scaffold is challenging due to the difficulty of introducing the SF5 group at a late stage. The most robust protocols rely on building the indole ring around a pre-existing SF5-benzene core.

Pathway A: Vicarious Nucleophilic Substitution (VNS)

This is the preferred "atom-economical" route. It utilizes para-nitro(pentafluorosulfanyl)benzene as the starting material. The VNS reaction introduces the carbon framework required for the indole pyrrole ring in a single step, followed by reductive cyclization.

Pathway B: The Knochel Sequence (Sonogashira Cyclization)

This route offers higher regiocontrol but requires more steps. It proceeds via the reduction of the nitro group to an aniline, followed by halogenation, Sonogashira coupling, and base-mediated cyclization.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for synthesizing 6-SF5-indole, comparing the VNS and Knochel routes.

Figure 1: Comparative synthetic workflows for accessing 6-SF5-indole from nitro-SF5-benzene precursors.

Experimental Protocol: Vicarious Nucleophilic Substitution (VNS)

This protocol is adapted from the work of Makosza and subsequent optimizations for SF5-arenes. It is selected for its scalability and use of readily available reagents.[3]

Objective: Synthesis of 6-(pentafluorosulfanyl)-1H-indole via VNS.

Reagents:

-

4-Nitro(pentafluorosulfanyl)benzene (1.0 eq)

-

Phenoxyacetonitrile (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (3.0 eq)

-

THF (anhydrous)

-

Pd/C (10% w/w)

-

Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

-

VNS Alkylation:

-

Charge a flame-dried reaction flask with 4-nitro(pentafluorosulfanyl)benzene (e.g., 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C under an argon atmosphere.

-

Add phenoxyacetonitrile (5.5 mmol) to the solution.

-

Dropwise, add a solution of t-BuOK (15.0 mmol) in THF over 15 minutes. The solution will likely turn a deep purple/dark color, indicating the formation of the anionic sigma-complex.

-

Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into a cold dilute HCl solution/ice mix. Extract with ethyl acetate (3x).

-

Purification: Dry the organic layer over MgSO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the intermediate (2-nitro-5-pentafluorosulfanylphenyl)acetonitrile.

-

-

Reductive Cyclization:

-

Dissolve the purified nitrile intermediate in Ethanol/Ethyl Acetate (1:1 v/v).

-

Add 10% Pd/C (10 wt% loading relative to substrate).

-

Stir the mixture under a hydrogen atmosphere (H2 balloon is usually sufficient, or 30 psi in a shaker) at room temperature for 12–24 hours. Note: This step reduces the nitro group to an amine and simultaneously reduces the nitrile, leading to intramolecular condensation and ammonia loss to form the indole.

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate.

-

Final Purification: Recrystallize from hexanes or purify via silica gel chromatography to yield pure 6-SF5-indole .

-

Validation Check:

-

1H NMR: Look for the characteristic indole C2-H and C3-H signals (typically doublets/multiplets around 6.5–7.5 ppm).

-

19F NMR: The SF5 group typically appears as a doublet (approx. 80-85 ppm, 4F, equatorial) and a quintet (approx. 60-65 ppm, 1F, axial) pattern.

Medicinal Chemistry Case Studies & SAR

Case Study 1: p97 ATPase Inhibitors

In a study targeting the p97 AAA ATPase (a cancer target), researchers compared 6-SF5-indole derivatives against their CF3 and NO2 analogues.

-

Observation: While the 6-SF5 derivative showed slightly lower potency in the specific ADPGlo assay compared to the CF3 analogue, it demonstrated a distinct electronic profile. The study highlighted that SF5 is electronically closer to a nitro group (strong acceptor) but sterically larger than a tert-butyl group.

-

Lesson: SF5 is not a "drop-in" replacement for CF3 if the binding pocket is sterically constrained. However, if the pocket can accommodate the volume (59 ų), the gain in lipophilicity and metabolic stability can drive superior in vivo performance.

Case Study 2: 19F MRI Reporter Groups

Recent work on Teriflunomide derivatives has identified SF5 as a superior 19F Magnetic Resonance Imaging (MRI) reporter compared to CF3.[4]

-

Mechanism: The SF5 group has 5 chemically equivalent equatorial fluorine atoms (and one axial), providing a unique relaxation time signature.

-

Application: 6-SF5-indole derivatives can serve dual purposes: as a therapeutic pharmacophore and as a non-invasive imaging tracer to monitor drug distribution in the brain (due to high BBB permeability).

References

-

The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan. Available at: [Link]

-

Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett., 2015.[5] Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 2021. Available at: [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 2021. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

Strategic Utilization of Novel Fluorinated Indole Building Blocks in Drug Discovery

[1]

Executive Summary

The indole scaffold remains one of the most "privileged" structures in medicinal chemistry, appearing in over 20% of all heterocyclic small-molecule drugs. However, the native indole core suffers from specific liabilities: rapid oxidative metabolism at the C5/C6 positions and poor blood-brain barrier (BBB) permeability due to high polar surface area.

This technical guide focuses on the strategic incorporation of fluorine into the indole core.[1] We move beyond simple 5-fluoroindole analogues to explore novel building blocks (C4, C7-substituted and trifluoromethylated variants). This document provides a decision framework for synthetic access, contrasting classical methods with emerging C-H activation protocols, and details a validated workflow for accessing "hard-to-synthesize" regioisomers.

The Pharmacological Rationale: The "Fluorine Scan"[1]

Replacing hydrogen with fluorine is not merely a steric maneuver; it is an electronic recalibration of the molecule. In the context of indoles, this substitution serves three distinct mechanistic functions:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site inert to Cytochrome P450 oxidative hydroxylation.

-

Electronic Modulation (pKa): Fluorine on the benzene ring withdraws electron density from the pyrrole nitrogen, increasing the acidity of the N-H bond. This can strengthen hydrogen bonding interactions with receptor pockets.[2]

-

Lipophilicity Tuning: Fluorination typically increases LogP, facilitating membrane permeability and BBB penetration.

Visualization: The Fluorine Impact Mechanism[3]

Figure 1: Mechanistic impact of fluorination on the indole scaffold, bridging physicochemical changes to clinical outcomes.

Synthetic Methodologies: A Decision Matrix

Accessing specific fluorinated isomers requires selecting the correct synthetic strategy. While 5-fluoroindole is commercially abundant (accessible via Fischer synthesis), 4-fluoroindole and 7-fluoroindole present significant regiochemical challenges due to the electronic mismatch in cyclization precursors.

Comparative Analysis of Synthetic Routes

| Method | Best For | Key Advantages | Limitations |

| Fischer Indole | C5-F, C6-F | Scalable, inexpensive starting materials (hydrazines). | Fails with electron-withdrawing groups; poor regiocontrol for meta-substituted hydrazines. |

| Bartoli Grignard | C7-F , C7-Br | Excellent for bulky ortho-substituents; tolerates halogens well. | Requires 3 equivalents of Vinyl Grignard; low temperature (-40°C) required. |

| Leimgruber-Batcho | C4-F , C4-CF3 | Mild conditions; preserves sensitive functionality.[1] | Requires ortho-nitrotoluene precursors which can be hard to source. |

| Pd-Catalyzed C-H | C2-F, C3-F | Late-stage functionalization; high atom economy. | Requires directing groups; often requires expensive oxidants (Selectfluor). |

Strategic Selection Workflow

Figure 2: Decision tree for selecting the optimal synthetic pathway based on the regiochemistry of the fluorine substituent.

Experimental Protocol: Synthesis of 7-Fluoroindole

The 7-fluoroindole building block is critical for designing inhibitors that require a hydrogen-bond donor (NH) but need to block metabolic oxidation at the 7-position or modulate the NH acidity via the inductive effect of the adjacent fluorine.

Why this method? The Bartoli Indole Synthesis is chosen here because traditional Fischer synthesis with 2-fluorophenylhydrazine yields a mixture of 7-fluoro and 5-fluoro isomers (due to hydrazone tautomerization) that is difficult to separate. The Bartoli method is strictly regioselective.

Materials

-

Substrate: 2-Fluoronitrobenzene (1.0 equiv)

-

Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

-

Quench: Saturated aqueous NH₄Cl

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology

-

Setup & Inerting: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with nitrogen for 15 minutes.

-

Substrate Preparation: Dissolve 2-fluoronitrobenzene (10 mmol) in anhydrous THF (50 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath. Critical: Do not use a standard water/ice bath; temperature control is vital to prevent polymerization of the vinyl Grignard.

-

Reagent Addition: Add Vinylmagnesium bromide (35 mL, 35 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Observation: The solution will turn a deep dark red/brown, indicating the formation of the nitroso-alkene intermediate.

-

-

Reaction Maintenance: Stir the mixture at -40°C for 45 minutes.

-

Cyclization: Remove the cooling bath and allow the reaction to warm to -20°C. Stir for an additional 1 hour.

-

Quench: Pour the cold reaction mixture into a rapidly stirring solution of saturated NH₄Cl (100 mL) at 0°C.

-

Safety: This step is exothermic.

-

-

Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc (95:5 to 90:10). 7-Fluoroindole typically elutes early due to its lipophilicity.

-

Expected Yield: 65-75% Characterization: ¹H NMR (400 MHz, CDCl₃) should show the characteristic indole NH broad singlet at ~8.4 ppm and the specific splitting pattern of the C7-F coupling.

Case Studies & Applications

Case Study 1: Sunitinib (Sutent)

-

Structure: 5-fluoro-indolin-2-one core.

-

Role of Fluorine: The fluorine atom at C5 is not merely for binding; it blocks the highly reactive para-position of the oxindole ring from rapid metabolic oxidation by CYP3A4. This significantly extends the plasma half-life, allowing for once-daily dosing.

-

Lesson: Use C5-F when the primary metabolic soft spot is para to the nitrogen.

Case Study 2: 4-(Trifluoromethyl)indole

-

Novelty: Accessing the C4 position with a bulky

group creates a unique steric environment. -

Application: Used as a bioisostere for 4-chloroindole in auxin analogues. The

group provides a "lipophilic bulge" that can fill hydrophobic pockets in the target receptor that a simple fluorine atom cannot, while maintaining metabolic stability. -

Synthetic Note: This is best accessed via the Leimgruber-Batcho synthesis starting from 2-methyl-3-nitrobenzotrifluoride [1].

References

-

Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid. Source: PubMed / NIH URL:[Link]

-

Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal URL:[Link][3][4]

-

FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). Source: MDPI URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules. Source: NIH / PMC URL:[Link]

Technical Deep Dive: The Pentafluorosulfanyl (SF5) vs. Trifluoromethyl (CF3) Group in Indole Derivatives

[1]

Part 1: Executive Summary

In the optimization of indole-based pharmacophores, the trifluoromethyl group (

While

Part 2: Physicochemical Profiling

The transition from

Comparative Data Matrix

| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Indole Scaffold |

| Geometry | Tetrahedral ( | Octahedral ( | |

| Volume (ų) | 34.6 | 55.4 | |

| Lipophilicity (Hansch | 0.88 | 1.23 | |

| Electronegativity ( | 0.53 | 0.68 | |

| Indole N-H pKa (MeCN) | 26.76 (2- | 24.44 (2- | 2- |

Structural Logic Visualization

The following diagram illustrates the decision logic for selecting between these two fluorophores based on the binding pocket requirements.

Figure 1: Decision matrix for substituting CF3 with SF5 based on steric and physicochemical constraints.

Part 3: Synthetic Methodologies

As an Application Scientist, I must highlight that accessibility is the primary barrier to

The "Gold Standard" Protocol: 2- -Indole Synthesis

The most robust method for accessing 2-substituted

Reagents & Conditions

-

Radical Source: Triethylborane (

) or AIBN. -

Fluorine Source:

gas (Caution: specialized handling required). -

Base: LiHMDS (Lithium bis(trimethylsilyl)amide).

Step-by-Step Workflow

Step 1: Radical Addition of

-

Setup: Charge a sealed reaction vessel with the terminal alkyne precursor in anhydrous hexane or

. Cool to -78°C.[3][5] -

Addition: Condense

gas into the vessel (approx. 1.2 - 1.5 equiv). -

Initiation: Add

(1.0 M in hexane, 0.1 equiv) slowly. -

Reaction: Allow to warm to room temperature (RT) and stir for 1-2 hours.

-

Mechanism: The

radical adds to the terminal carbon, followed by chlorine quenching, yielding the saturated

Step 2: Elimination & Cyclization (Telescoped)

-

Solvent Switch: Evaporate volatiles and redissolve the crude intermediate in anhydrous THF.

-

Cyclization: Cool to -78°C. Add LiHMDS (2.5 equiv) dropwise.

-

Causality: The strong base effects a double elimination (dehydrochlorination) to reform the alkyne (transiently) or directly promotes the nucleophilic attack of the aniline nitrogen onto the activated

-system (5-endo-dig cyclization). -

Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Silica gel chromatography. 2-

-indoles are typically stable on silica.

Synthetic Pathway Visualization

Figure 2: Synthetic workflow for the construction of 2-SF5-indoles via radical addition and cyclization.

Part 4: Pharmacological Implications & Case Studies

The "Bigger is Better?" Fallacy (p97 ATPase Inhibitors)

While

-

Analysis: The binding pocket was sterically restricted. The larger volume of

(55.4 ų) compared to -

Lesson:

is best deployed when exploring hydrophobic pockets that have "room to grow" or when trying to block metabolic soft spots where the smaller

Metabolic Stability

Both groups offer exceptional metabolic stability.[3] However, the

Acidity and Hydrogen Bonding

The increased electron-withdrawing power of

-

Implication: This increases the hydrogen bond donor (HBD) strength of the indole NH. If the NH is involved in a key H-bond interaction with the receptor (e.g., a backbone carbonyl), the

analogue may show tighter binding enthalpy, provided steric clashes are avoided.

Part 5: Conclusion

The

Recommendation: Utilize the 5-endo-dig cyclization protocol for initial SAR scanning. Prioritize

References

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Source: ACS Medicinal Chemistry Letters (2015) URL:[Link][6]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Source: ACS Organic & Inorganic Au (2021) URL:[Link]

-

The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Source: Rowan Science URL:[Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Source: Chemical Reviews / ResearchGate URL:[Link]

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole

Introduction: The Convergence of a Privileged Scaffold and a "Super" Functional Group

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for interaction with a wide array of biological targets. Parallel to the exploration of novel scaffolds, the strategic incorporation of unique functional groups is a cornerstone of modern drug design. The pentafluorosulfanyl (SF₅) group has emerged as a functional group of significant interest, often dubbed a "super-trifluoromethyl" or "super CF₃" group.[3][4]

The SF₅ group possesses a unique combination of properties:

-

High Electronegativity: It is one of the most powerfully electron-withdrawing groups, significantly altering the electronic properties of the parent molecule.[5]

-

Octahedral Geometry and Steric Bulk: With a volume intermediate between a tert-butyl and a trifluoromethyl group, its distinct three-dimensional shape can lead to specific and high-affinity interactions with biological receptors.[1]

-

Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and increasing the in-vivo half-life of a drug candidate.[5]

-

Enhanced Lipophilicity: Despite its polarity, the SF₅ group increases the lipophilicity of a molecule, which can improve its ability to permeate cell membranes.[1]

This guide provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole . This molecule combines the privileged indole core with the unique SF₅ group at the 6-position and a versatile 4-bromophenyl moiety at the 2-position, which serves as a valuable synthetic handle for further diversification through cross-coupling reactions. The chosen synthetic pathway is the venerable Fischer Indole Synthesis, a robust and reliable method for constructing 2-arylindoles.[2][6]

Strategic Approach: Retrosynthetic Analysis via Fischer Indolization

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone (or aldehyde).[7][8] This method is particularly well-suited for our target molecule due to its efficiency in forming 2-substituted indoles. The key disconnection breaks the indole ring at the N1-C2 and C3-C3a bonds, leading back to two principal starting materials: 4-(pentafluorosulfanyl)phenylhydrazine and 4-bromoacetophenone .

Caption: Retrosynthetic analysis of the target indole.

Experimental Protocols

This synthesis is presented in two main parts: the preparation of the key hydrazine intermediate followed by the final indole synthesis.

Part A: Synthesis of 4-(Pentafluorosulfanyl)phenylhydrazine

The required hydrazine is not commonly available and must be synthesized from its corresponding aniline. The protocol involves a standard diazotization of 4-(pentafluorosulfanyl)aniline, followed by in-situ reduction of the resulting diazonium salt.

Causality: The conversion of an arylamine to an arylhydrazine is a fundamental transformation. The amine is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl). This salt is a versatile intermediate. For hydrazine synthesis, it is crucial to perform a controlled reduction, typically with tin(II) chloride (SnCl₂), which reduces the diazonium group to a hydrazine moiety without affecting the robust SF₅ group or the aromatic ring. Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the unstable diazonium salt from decomposing.

Reagents & Equipment:

-

4-(Pentafluorosulfanyl)aniline[9]

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether or Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel

Protocol Steps:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq) in concentrated HCl (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Reduction:

-

In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution via a dropping funnel. A precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated NaOH solution until the pH is >10. The tin salts will precipitate.

-

Extract the aqueous slurry with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield crude 4-(pentafluorosulfanyl)phenylhydrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Part B: Synthesis of this compound

This is the core Fischer indolization step, performed as a one-pot reaction for operational simplicity.[10]

Causality: The reaction is initiated by the condensation of the hydrazine and the ketone to form a hydrazone. Under strong acid catalysis (here, polyphosphoric acid, PPA), the hydrazone tautomerizes to its enamine form. This intermediate undergoes the key mechanistic step: a[11][11]-sigmatropic rearrangement, which forms a new C-C bond.[6][7] The subsequent steps involve rearomatization and cyclization, followed by the elimination of an ammonia molecule to yield the thermodynamically stable aromatic indole ring. PPA serves as both the catalyst and a dehydrating agent.

Reagents & Equipment:

-

4-(Pentafluorosulfanyl)phenylhydrazine (from Part A)

-

4-Bromoacetophenone

-

Polyphosphoric Acid (PPA)

-

Ice water, Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, heating mantle, oil bath

Protocol Steps:

-

Reaction Setup:

-

In a round-bottom flask, combine 4-(pentafluorosulfanyl)phenylhydrazine (1.0 eq) and 4-bromoacetophenone (1.05 eq).

-

Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine). The mixture will be viscous.

-

Stir the mixture thoroughly with a mechanical stirrer or a robust magnetic stir bar.

-

-

Cyclization:

-

Heat the reaction mixture in an oil bath to 100-120 °C.

-

Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to about 60-70 °C.

-

Carefully and slowly pour the viscous mixture into a large beaker containing ice water while stirring vigorously.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

-

Mechanism and Workflow Diagrams

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Caption: Overall experimental workflow for the synthesis.

Data Analysis and Expected Characterization

The final product should be characterized thoroughly to confirm its identity and purity. Below are the expected data based on the structure and data from analogous compounds.[1][11][12]

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Signals corresponding to indole NH (broad singlet, ~8.5-9.0 ppm), aromatic protons on the indole and bromophenyl rings (multiplets, ~7.2-8.0 ppm). |

| ¹³C NMR | Signals for aromatic carbons, including the C-SF₅ carbon (~150-155 ppm, multiplet due to C-F coupling) and other indole and bromophenyl carbons. |

| ¹⁹F NMR | Two characteristic signals for the SF₅ group: an axial fluorine (quintet, ~80-85 ppm) and four equatorial fluorines (doublet, ~60-65 ppm). |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₁₄H₉BrF₅NS. |

Conclusion and Outlook

This application note details a robust and reproducible two-part synthesis of this compound using the Fischer indole synthesis. The protocol provides not only the procedural steps but also the underlying chemical principles, ensuring that researchers can approach the synthesis with a deep understanding of the process. The resulting molecule is a valuable building block for drug discovery programs, offering the unique physicochemical advantages of the pentafluorosulfanyl group and a reactive handle for further chemical exploration.

References

- ResearchGate. (n.d.). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF.

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved February 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). Retrieved February 21, 2026, from [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 29-37. Available from: [Link]

-

Kim, S., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available from: [Link]

-

ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Retrieved February 21, 2026, from [Link]

-

Sani, M., & Zanda, M. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Synthesis, 54(19), 4184-4209. Available from: [Link]

-

Taylor & Francis Online. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Retrieved February 21, 2026, from [Link]

-

ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved February 21, 2026, from [Link]

-

Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved February 21, 2026, from [Link]

-

University of California, Irvine. (n.d.). Indoles. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved February 21, 2026, from [Link]

-

eScholarship, University of California. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Retrieved February 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved February 21, 2026, from [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available from: [Link]

-

Oakwood Chemical. (n.d.). 4-(Pentafluorosulfanyl)aniline. Retrieved February 21, 2026, from [Link]

-

René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27(S1), 1-20. Available from: [Link]

- ResearchGate. (n.d.). Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles | Request PDF.

-

ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved February 21, 2026, from [Link]

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-(Pentafluorosulfanyl)aniline [oakwoodchemical.com]

- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Vicarious nucleophilic substitution (VNS) for SF5-indole synthesis

Application Note: Strategic Synthesis of SF5-Functionalized Indoles via Vicarious Nucleophilic Substitution (VNS)

Executive Summary

The pentafluorosulfanyl (

This Application Note details a robust, regioselective protocol for synthesizing 4-, 5-, 6-, and 7-(

Technical Background & Mechanistic Logic

The Challenge of SF5

The

The VNS Mechanism

VNS replaces a hydrogen atom on an electron-deficient arene (nitroarene) with a nucleophile.[2] The reaction proceeds via a fast, reversible addition of a carbanion (containing a leaving group

Why this works for SF5-Indoles:

-

Activation: The

group (Hammett -

Regiocontrol: VNS occurs exclusively ortho or para to the nitro group. By selecting the appropriate nitro-

-benzene isomer, the position of the

Figure 1: General mechanism of Vicarious Nucleophilic Substitution on SF5-nitroarenes.

Experimental Protocols

Pathway A: The Phenoxyacetonitrile Route (High Atom Economy)

This route is preferred for synthesizing 5- and 6-

Reagents:

-

Base:

(Potassium tert-butoxide) -

Solvent: DMF (anhydrous)

Step-by-Step Protocol:

-

Carbanion Generation:

-

In a flame-dried flask under Argon, dissolve phenoxyacetonitrile (1.1 equiv) and the nitro-

-benzene (1.0 equiv) in anhydrous DMF ( -

Cool the solution to -30°C . Note: Temperature control is critical to prevent decomposition of the sensitive

-adduct.

-

-

VNS Reaction:

-

Add a solution of

(2.5 equiv) in DMF dropwise over 20 minutes. -

Observe color change: The reaction mixture will turn deep purple/red (characteristic of the nitro-benzylic anion).

-

Stir at -30°C for 1 hour, then slowly warm to -10°C over 30 minutes.

-

-

Quenching:

-

Pour the mixture into cold dilute HCl (

) with vigorous stirring. -

Extract with EtOAc (

). Wash organics with water and brine to remove DMF. -

Yield Check: Expect 70-85% yield of the (nitro-

-phenyl)acetonitrile intermediate.

-

-

Reductive Cyclization (The "Hidden" Step):

Pathway B: The Chloromethyl Phenyl Sulfone Route (Classic)

This route is more versatile for 4- and 7-

Reagents:

-

Base: NaOH or KOH (powdered)

-

Solvent: DMSO (or liquid

for difficult substrates)

Step-by-Step Protocol:

-

VNS Alkylation:

-

Dissolve nitro-

-benzene (1.0 equiv) and chloromethyl phenyl sulfone (1.1 equiv) in DMSO. -

Add powdered NaOH (4.0 equiv) in one portion at room temperature (20-25°C). Exothermic reaction—monitor internal temp.

-

Stir for 1 hour.

-

Workup: Pour into dilute HCl/ice. Filter the precipitate (the product is often a solid).

-

Result: You now have an o-nitrobenzyl phenyl sulfone.

-

-

Reductive Cyclization:

-

Method: Iron-mediated reduction or catalytic hydrogenation (

). -

Note: Unlike Pathway A, the sulfone group must be eliminated or manipulated. Standard reduction often yields the aniline-sulfone. Cyclization requires specific conditions (e.g.,

or

-

Data Summary & Regioselectivity Guide

The position of the

| Starting Material | VNS Attack Position (Relative to Nitro) | Final Indole Product | Typical Yield (2 Steps) |

| 4-nitro- | ortho (Position 2) | 5- | 65 - 75% |

| 3-nitro- | ortho (Position 2) | 6- | 40 - 50% |

| 3-nitro- | para (Position 4) | 4- | 10 - 20% (Minor isomer) |

| 2-nitro- | para (Position 4) | 7- | 55 - 65% |

Table 1: Regiochemical outcomes of VNS on nitro-SF5-benzenes.

Critical Process Parameters (CPP) & Troubleshooting

1. Base Selection:

-

vs. NaOH: Use

2. Temperature Control:

-

VNS is exothermic. In DMSO, run at RT (

). In DMF, cool to -

Failure Mode: If the reaction turns black and tarry, the temperature was too high, leading to polymerization of the nitroarene.

3. Solvent Effects:

-

DMSO: Fastest rates, best for sulfones.

-

DMF: Better for low-temp control (Pathway A).

-

Liquid

: Use only if regioselectivity is poor; it promotes para-substitution but is operationally complex.

Figure 2: Decision tree for selecting the optimal synthetic pathway.

References

-

Beier, P., Pastýříková, T., & Iakobson, G. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions.[8] The Journal of Organic Chemistry, 76(11), 4781–4786. [Link]

-

Beier, P., et al. (2012). Synthesis of 4-, 5-, 6-, and 7-(pentafluorosulfanyl)indoles. Tetrahedron, 68(39), 8194–8200. [Link]

-

Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[9] Accounts of Chemical Research, 20(8), 282–289. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. chem.kuleuven.be [chem.kuleuven.be]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Palladium-Catalyzed Modification of Bromo-Phenyl Indoles

Introduction: The Strategic Importance of Indole Functionalization

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] The ability to selectively functionalize the indole scaffold is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities.[2] Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool for the modification of halogenated indoles, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1][4]

This comprehensive guide provides an in-depth exploration of palladium-catalyzed modifications of bromo-phenyl indoles, with a focus on key bond-forming reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H activation strategies. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these transformations, offers detailed experimental protocols, and provides insights into the critical parameters that govern reaction outcomes.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted indoles.[2][3] This transformation involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[6] The base plays a crucial role in activating the organoboron species for transmetalation.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-phenylindole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-phenyl indole derivative.

Materials:

-

5-Bromo-1-phenylindole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add 5-bromo-1-phenylindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[2]

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a mixture of water and acetonitrile.[2]

-

Add the catalyst solution to the reaction vial containing the solid reactants.[2]

-

Seal the vial and stir the mixture at 37 °C for 18 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[2]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-1-phenylindole.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | CH₃CN/H₂O | 37 | High | [2] |

| Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | High | [7] |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | Reflux | Trace | [8] |

II. The Heck Reaction: Synthesis of Vinylated Indoles

The Heck reaction provides a direct method for the vinylation of aryl halides, offering a valuable route to functionalized alkenes.[9][10] In the context of bromo-phenyl indoles, this reaction enables the introduction of various alkenyl groups, which can serve as versatile synthetic handles for further derivatization.[3]

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and regenerates the active palladium catalyst. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in this reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 10. Heck Reaction [organic-chemistry.org]

Application Note: Precision Synthesis of SF₅-Indoles via Radical Addition of SF₅Cl

This Application Note is designed for research chemists and drug discovery scientists specializing in the synthesis of fluorinated heterocycles. It details the protocol for synthesizing 3-pentafluorosulfanyl indoles and 2-pentafluorosulfanyl indoles, leveraging the radical addition of

Executive Summary

The pentafluorosulfanyl group (

This guide details the radical addition of pentafluorosulfanyl chloride (

-

Pathway A (Telescoped): ATRA of

to 2-ethynylanilines followed by cyclization (Synthesis of 2- -

Pathway B (Cascade): Radical addition to 2-alkynylaryl isonitriles (Synthesis of 3-

-indoles).

Mechanistic Insight

Understanding the radical chain propagation is critical for troubleshooting low yields. The reaction is typically initiated by Triethylborane (

The Radical Chain Mechanism[2][3]

-

Initiation: Ethyl radicals (

) generated from -

Addition: The highly electrophilic

adds to the alkyne. Regioselectivity is governed by the stability of the resulting vinyl radical (typically attacking the terminal or less hindered carbon). -

Propagation/Termination: The vinyl radical abstracts a Cl atom from another molecule of

, propagating the chain and forming the -

Cyclization:

-

For Anilines: The nitrogen lone pair attacks the vinyl chloride (often requiring Pd-catalysis or base) to close the ring.

-

For Isonitriles: The vinyl radical attacks the isonitrile carbon (imidoyl radical formation) before quenching.

-

Figure 1: Mechanistic pathway for the synthesis of 2-SF5-indoles via radical addition and subsequent cyclization.[1][2][3][4][5][6]

Critical Parameters & Reagent Handling

Handling SF₅Cl (Gas)

is a gas at room temperature (b.p.-

Condensation Method: Condense

into a pre-weighed, septum-sealed reaction vessel cooled to -

Stock Solution: Alternatively, prepare a stock solution in anhydrous hexane or

at

Solvent & Initiator

-

Solvent: Anhydrous Hexane or

are preferred for the radical step. They do not act as hydrogen atom donors (unlike THF), preventing premature reduction of the vinyl radical. -

Initiator:

(1.0 M in hexane) is the standard. It is pyrophoric; use a gas-tight syringe. -

Temperature: The radical addition is exothermic. Start at

or

Standard Operating Protocol (SOP)

Protocol A: Synthesis of 2-SF₅-Indoles (Telescoped Method)

Based on the methodology of Bizet & Blanchard (2021).[1]

Phase 1: Radical Addition (ATRA)

-

Setup: Flame-dry a 20 mL pressure tube (or heavy-walled Schlenk flask) equipped with a magnetic stir bar. Purge with Argon.

-

Reagent Addition: Add the 2-ethynylaniline derivative (1.0 equiv, e.g., 0.5 mmol) and anhydrous Hexane (5 mL).

-

Gas Condensation: Cool the tube to

. Introduce-

Verification: Briefly remove the tube from the bath, wipe dry, and weigh on a balance to confirm mass increase.

-

-

Initiation: Return to the cooling bath. Add

(0.1–0.2 equiv, 1M in hexane) dropwise via syringe. To ensure completion, trace amounts of air (via a syringe needle) can be introduced to activate the borane, or rely on ambient dissolved oxygen. -

Reaction: Seal the tube. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or

NMR (look for the disappearance of the

-

-

Workup 1: Concentrate the solvent in vacuo (careful,

excess will off-gas). The crude residue contains the

Phase 2: Cyclization to Indole[5][8]

-

Resuspension: Dissolve the crude intermediate in anhydrous Toluene or DMF (5 mL).

-

Catalyst Addition: Add

(5 mol%), XPhos (10 mol%), and -

Heating: Heat the mixture to

under Argon for 12 hours. -

Purification: Cool to RT, filter through a celite pad, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Data Summary: Typical Yields & Shifts

| Substrate (R) | Intermediate Yield (%) | Indole Yield (%) | ¹⁹F NMR Shift (SF₅) |

| H (Unsubstituted) | 85% | 78% | |

| 5-OMe | 82% | 75% | |

| 5-F | 79% | 71% | |

| 5-NO₂ | 70% | 62% |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the telescoped synthesis of SF5-indoles.

Safety & Troubleshooting

Safety Hazards

-

SF₅Cl: Highly toxic and corrosive. Causes severe skin burns and eye damage. Must be handled in a well-ventilated fume hood. If the glass vessel is not rated for pressure, there is a risk of explosion upon warming; use safety shields.

-

Triethylborane (Et₃B): Pyrophoric.[6] Ignites on contact with air. Always handle under an inert atmosphere using gas-tight syringes.

Troubleshooting Guide

-

Problem: Low conversion in Step 1.

-

Solution: The radical chain terminated prematurely. Add a second portion of

(0.1 equiv) and stir longer. Ensure the system is not too oxygen-free (trace

-

-

Problem: Polymerization of the alkyne.

-

Solution: Dilute the reaction mixture further. Ensure the temperature ramp from

to RT is slow.

-

-

Problem: Dechlorination during cyclization (Loss of Cl but no ring closure).

-

Solution: Switch to a more active catalyst system (e.g., BrettPhos Pd G4) or ensure anhydrous conditions to prevent protonolysis.

-

References

-

Bizet, V., & Blanchard, N. et al. (2021).[1] Synthesis of 2-SF5-(aza)indoles via a telescoped radical addition/cyclization sequence.[1]Angewandte Chemie International Edition .

-

Dolbier, W. R., Jr., & Aït-Mohand, S. (2002). SF5Cl Radical Addition to Alkynes: A Facile Route to (Pentafluorosulfanyl)enes.Organic Letters , 4(15), 2621–2623.

-

Qing, F.-L., et al. (2022).[1] Visible-Light-Induced Radical Pentafluorosulfanylation of Alkynes.[1]Chinese Journal of Chemistry .

-

Pentafluorosulfanyl Chloride (SF5Cl) Safety Data Sheet. Sigma-Aldrich .

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling [organic-chemistry.org]

- 6. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]

- 7. Request Rejected [corpus.ulaval.ca]

- 8. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: Late-Stage Functionalization of Pentafluorosulfanyl Indoles

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pentafluorosulfanyl (SF₅) group is a powerful bioisostere for the trifluoromethyl and tert-butyl groups, offering unique electronic properties, enhanced metabolic stability, and high lipophilicity.[1][2][3] When appended to the indole scaffold, a privileged core in medicinal chemistry, it creates a class of compounds with significant potential for drug discovery.[4][5] This guide provides a comprehensive overview of late-stage functionalization (LSF) strategies for SF₅-substituted indoles. We delve into the underlying chemical principles, provide field-proven, step-by-step protocols for key transformations, and offer insights into the causality behind experimental choices, enabling researchers to effectively leverage these unique building blocks in their discovery programs.

Introduction: The Strategic Value of SF₅-Indoles in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate properties such as metabolic stability, pKa, and membrane permeability.[1] Among emerging fluorinated motifs, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a "super-trifluoromethyl" group.[6] Its octahedral geometry, high electronegativity (Hammett constant σₚ = 0.68), and substantial lipophilicity (Hansch parameter π = 1.23) distinguish it from the classic trifluoromethyl group (σₚ = 0.53, π = 0.88).[1] These properties can lead to enhanced protein-ligand interactions and improved pharmacokinetic profiles.[7]

The indole nucleus is one of the most ubiquitous scaffolds in pharmaceuticals and natural products.[5] The ability to modify this core structure in the final stages of a synthetic sequence—a practice known as late-stage functionalization (LSF)—is critically important. LSF allows for the rapid generation of analogues from a common, complex intermediate, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.[8]

This document focuses on the intersection of these two powerful concepts: the late-stage functionalization of indoles bearing the SF₅ group. We will primarily focus on the functionalization of 2-SF₅-indoles, a versatile and accessible isomer class whose downstream modifications have been systematically explored.[1][4]

Preparing the Scaffold: A Robust Synthesis of 2-SF₅-Indoles

Before late-stage functionalization can be performed, a reliable route to the core scaffold is required. While 5- and 6-SF₅-indoles can be prepared from commercially available SF₅-anilines, the synthesis of 2-SF₅-indoles offers greater flexibility for subsequent modifications at the most reactive sites of the indole nucleus.[1][6] The most effective strategy involves a two-step sequence starting from 2-ethynylanilines.[1][9] This process consists of a radical addition of pentafluorosulfanyl chloride (SF₅Cl) to the alkyne, followed by an intramolecular 5-endo-dig cyclization.[1][4]

Workflow for the Synthesis of 2-SF₅-Indoles

Caption: Synthesis of 2-SF₅-Indoles via a Radical Addition/Cyclization Cascade.

Protocol 1: Synthesis of N-Tosyl-2-(pentafluorosulfanyl)-1H-indole

This protocol details the synthesis of the N-protected 2-SF₅-indole, which exhibits improved stability during purification compared to its N-unprotected counterpart.[1]

Step 1: Formation of the SF₅-Alkyne Intermediate

-

To a solution of the N-Tosyl-2-ethynylaniline (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a radical initiator (e.g., AIBN or Et₃B).

-

Cool the mixture to the recommended temperature (e.g., 0 °C or -78 °C depending on the initiator).

-

Bubble pentafluorosulfanyl chloride (SF₅Cl) gas through the solution for the specified time. Caution: SF₅Cl is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

After the reaction is complete (monitored by TLC or NMR), carefully quench the reaction.

-

Add a base such as Lithium hexamethyldisilazane (LiHMDS) at -78 °C to facilitate the dehydrochlorination, yielding the SF₅-alkyne.[1][4] This reaction is typically clean and may not require purification.[4]

Step 2: Cyclization to the 2-SF₅-Indole

-

Dissolve the crude SF₅-alkyne intermediate (1.0 equiv) in acetonitrile.

-

Add potassium phosphate (K₃PO₄, ~2.0 equiv).

-

Heat the mixture to 40 °C and stir for 12 hours or until completion.[1]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Tosyl-2-SF₅-indole.

Principles of Functionalizing SF₅-Indoles: An Electronic Tug-of-War

The late-stage functionalization of SF₅-indoles is governed by the powerful electronic influence of the C2-SF₅ group.

-

Deactivation of the Pyrrole Ring: The SF₅ group is intensely electron-withdrawing, significantly reducing the electron density of the indole ring system. This deactivates the ring towards classical electrophilic aromatic substitution, which typically occurs at the C3 position in standard indoles.[1][10]

-

Persistent C3-Nucleophilicity: Despite the overall deactivation, the C3 position remains the most nucleophilic carbon center.[1] This innate reactivity is the cornerstone of the most effective LSF strategies, allowing for selective functionalization at this site even without the need for transition metal catalysts in some cases (e.g., halogenation).

-

N-H Acidity: The electron-withdrawing nature of the C2-SF₅ group dramatically increases the acidity of the N-H proton. The pKa of 2-SF₅-indole in acetonitrile is 24.44, which is significantly lower than that of 2-CF₃-indole (26.76) and unsubstituted indole (32.57).[11] This facilitates N-deprotonation and subsequent N-functionalization.

Application Notes & Protocols for Late-Stage Functionalization

4.1. N-Position Functionalization

N-substitution is a critical first step in many LSF sequences. It not only allows for the introduction of diverse chemical handles but also protects the acidic N-H proton, preventing unwanted side reactions in subsequent steps. N-substituted 2-SF₅-indoles also show enhanced stability towards purification.[1]

Protocol 2: N-Methylation of 2-SF₅-Indole

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-SF₅-indole (1.0 equiv) in a dry polar aprotic solvent like DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base, such as sodium hydride (NaH, 1.1 equiv), portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C.

-

Add the electrophile, methyl iodide (MeI, 1.2 equiv), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the N-methyl-2-SF₅-indole.

4.2. C3-Position Functionalization: The Gateway to Diversity

The C3 position is the primary site for introducing molecular complexity. A common and powerful strategy is to first install a halogen at C3, which then serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[1]

Workflow for C3-Functionalization

Caption: C3-Halogenation as a key step for diverse C-C bond formations.

Protocol 3: C3-Iodination of N-Methyl-2-SF₅-Indole

-

Dissolve N-methyl-2-SF₅-indole (1.0 equiv) in acetonitrile.

-

Add N-iodosuccinimide (NIS, 1.1 equiv).

-

Stir the reaction at room temperature in the dark until the starting material is consumed (typically 1-4 hours).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting 3-iodo-N-methyl-2-SF₅-indole is often pure enough for the next step or can be purified by column chromatography.[1]

Protocol 4: C3-Heck Cross-Coupling

-

To a degassed solution of 3-iodo-N-methyl-2-SF₅-indole (1.0 equiv) and methyl acrylate (1.5 equiv) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst such as Pd(OAc)₂ (0.05 equiv) and a phosphine ligand (e.g., PPh₃, 0.1 equiv).

-

Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the combined organic layers.

-

Purify the product via flash column chromatography to yield the C3-alkenylated 2-SF₅-indole.[1]

Summary of C3-Functionalization Reactions

| Reaction Type | Key Reagents | Product Type | Yield (%) | Reference |

| Monobromination | NBS (1.1 equiv), Et₃N | C3-Br | 55 | [1] |

| Iodination | NIS (1.1 equiv) | C3-I | ~90 (in one-pot) | [1] |

| Allylation | iPrMgCl, LiCl; Allyl-Br | C3-Allyl | 77 | [1] |

| Cyanation | iPrMgCl, LiCl; TsCN | C3-CN | 48 | [1] |

| Heck Coupling | Methyl acrylate, Pd(OAc)₂ | C3-Vinyl | 58 | [1] |

| Negishi Coupling | Et₂Zn, Pd(PPh₃)₄ | C3-Ethyl | 78 (NMR) | [1] |

Physicochemical Properties and Safety

The introduction of the SF₅ group at the C2 position profoundly alters the physicochemical profile of the indole scaffold, which is a key consideration in drug design.

| Compound | pKa (in MeCN) | logP | Thermal Stability (Onset °C) |

| Indole | 32.57 | 2.14 | >190 °C |

| 2-CF₃-Indole | 26.76 | 3.01 | >180 °C |

| 2-SF₅-Indole | 24.44 | 3.46 | >165 °C |

| N-Me-2-SF₅-Indole | N/A | N/A | >310 °C |

| Data sourced from Debrauwer et al. (2021).[1][11] |

Key Insights:

-

Acidity: The 2-SF₅-indole is remarkably acidic for an indole, which can influence hydrogen bonding capabilities and ionization state at physiological pH.

-

Lipophilicity: The logP value increases substantially with the SF₅ group, which can enhance membrane permeability but may also impact solubility.[4]

-

Thermal Safety: While the N-H 2-SF₅-indole shows an exothermic decomposition event above 165 °C, the reaction temperatures for its synthesis and functionalization are significantly lower (up to 100 °C), providing a wide safety margin.[1][4] N-alkylation dramatically increases thermal stability.[1][4]

Conclusion and Future Outlook

The late-stage functionalization of pentafluorosulfanyl indoles provides a powerful platform for accessing novel chemical space in drug discovery. The strategies outlined here, centered on the innate reactivity of the C3 position and the acidity of the N-H bond, offer reliable and reproducible pathways to a diverse array of analogues. The primary approach involves a halogenation/cross-coupling sequence that transforms a simple SF₅-indole scaffold into highly functionalized derivatives.

Looking forward, the field is ripe for the application of more advanced synthetic methodologies. The unique electronic nature of the SF₅-indole scaffold makes it an intriguing substrate for:

-

Photoredox Catalysis: Light-mediated reactions could enable novel C-H functionalizations or radical-based transformations under exceptionally mild conditions, which is highly desirable for complex molecules.[12][13][14]

-

Directed C-H Functionalization: While challenging, the development of removable directing groups could unlock selective functionalization of the benzenoid C4-C7 positions, a current frontier in indole chemistry.[15][16]

By combining the established protocols in this guide with emerging synthetic technologies, researchers are well-equipped to explore the full potential of SF₅-indoles as next-generation therapeutic agents.

References

-

Debrauwer, V., Leito, I., Lõkov, M., Tshepelevitsh, S., Parmentier, M., Blanchard, N., & Bizet, V. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-26. [Link]

-

Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. American Chemical Society. [Link]

-

Neel, A. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2696-2699. [Link]

-

Lahtela, T., et al. (2023). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters, 25(4), 629-634. [Link]

-

Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

-

Beier, P., & Makosza, M. (2015). Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles. ResearchGate. [Link]

-

Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2‑SF5‑(Aza)Indoles, a New Family of SF5 Heterocycles. ResearchGate. [Link]

-

Ni, C., et al. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Beilstein Journal of Organic Chemistry, 16, 686-693. [Link]

-

Ghotbi, Y., et al. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. David Spring's group. [Link]

-

Kumar, S., et al. (2018). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry. [Link]

-

Hong, Y., et al. (2021). C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science, 12(11), 4115-4121. [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

-

Wang, H., et al. (2013). Synthesis of Indoles Using Visible Light: Photoredox Catalysis for Palladium‐Catalyzed C-H Activation. Angewandte Chemie International Edition, 52(49), 13171-13174. [Link]

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. [Link]

-

Zhang, C., et al. (2019). Proposed mechanism for trifluoromethylthiolation of indoles from CF3SOCl. ResearchGate. [Link]

-

Welch, J. T. (2012). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. In Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(34), 12595-12598. [Link]

-

James, M. J., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618-5627. [Link]

-

Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2236-2249. [Link]

-

Al-Shamari, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]

-

Gemoets, H. P. L., et al. (2020). Late-stage diversification of indole skeletons through nitrogen atom insertion. ChemRxiv. [Link]

-